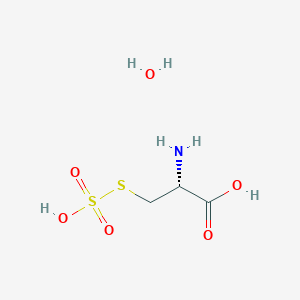
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is a sulfur-containing amino acid derivative. It is known for its significant biological activity and is commonly used in various scientific and industrial applications. This compound is a white crystalline powder that is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) typically involves the esterification of L-cysteine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: L-cysteine is reacted with sulfuric acid to form the hydrogen sulfate ester.
Purification: The product is purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular redox reactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) involves its role as a sulfur donor in various biochemical processes. It participates in redox reactions, contributing to the formation of disulfide bonds in proteins. Additionally, it acts as a precursor for the synthesis of important biomolecules such as glutathione, which is crucial for cellular antioxidant defense .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the hydrogen sulfate ester group.
L-Cysteine hydrochloride: A commonly used derivative with different solubility and reactivity properties.
N-Acetyl-L-cysteine: Another derivative with distinct pharmacological properties.
Uniqueness
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is unique due to its hydrogen sulfate ester group, which imparts specific chemical reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C3H9NO6S2 |
|---|---|
Molecular Weight |
219.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfosulfanylpropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 |
InChI Key |
FRQOZJPRMBMFKX-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.O |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


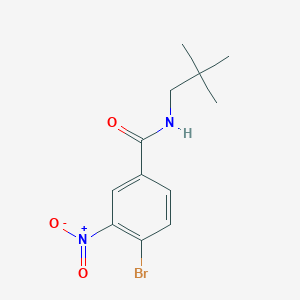
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)

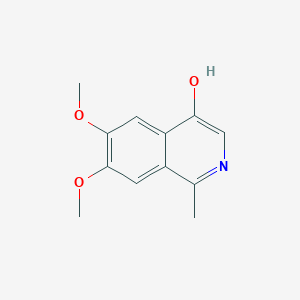
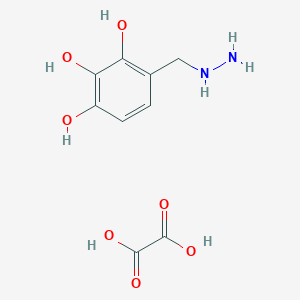
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
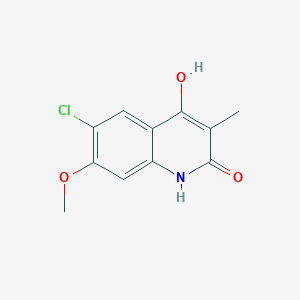
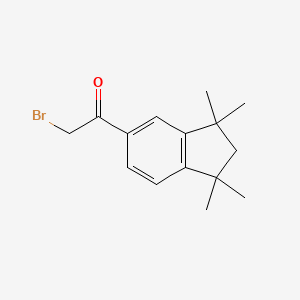

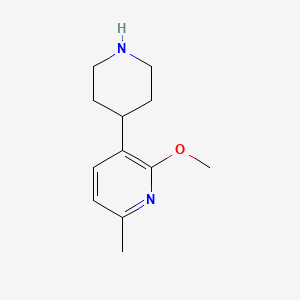
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
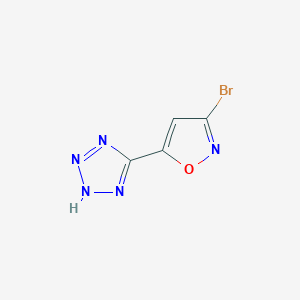
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
